![molecular formula C10H14BrN B141409 N-[(4-bromophenyl)methyl]propan-1-amine CAS No. 150869-52-6](/img/structure/B141409.png)
N-[(4-bromophenyl)methyl]propan-1-amine
Overview
Description
“N-[(4-bromophenyl)methyl]propan-1-amine” is an organic compound. It appears as a colorless or pale yellow liquid .
Synthesis Analysis
The synthesis of compounds similar to “N-[(4-bromophenyl)methyl]propan-1-amine” has been studied. For instance, the synthesis of “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives involved confirming their molecular structures through physicochemical properties and spectroanalytical data . Another method involves the reduction of nitriles or amides and nitro compounds .
Molecular Structure Analysis
The molecular structure of “N-[(4-bromophenyl)methyl]propan-1-amine” can be represented by the formula C10H14BrN .
Chemical Reactions Analysis
“N-[(4-bromophenyl)methyl]propan-1-amine” can react with acid to generate salt . It’s also worth noting that compounds similar to it, such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives, have been synthesized and evaluated for their in vitro antimicrobial activity .
Physical And Chemical Properties Analysis
“N-[(4-bromophenyl)methyl]propan-1-amine” is a colorless or pale yellow liquid. It has a strong amino alkaline property and can react with acid to generate salt. The boiling point of the compound is about 190 to 200 degrees Celsius .
Scientific Research Applications
Antimicrobial Agents: Novel Derivatives
- N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one show promise as antimicrobial agents against Gram-positive pathogens .
Solvent-Free Synthesis: Propargylamines
- Green Approach : Researchers have explored solvent-free synthetic approaches to propargylamines via A3 and KA2 coupling reactions .
- Copper-Catalyzed Synthesis : Tetrasubstituted propargylamines can be synthesized using copper(II) chloride catalysis under solvent-free conditions .
Organic Synthesis and Reagents
Safety and Hazards
Mechanism of Action
Target of Action
N-(4-Bromobenzyl)propan-1-amine is an organic compound with a wide range of applications in organic synthesis . It is often used as a reagent, as an intermediate or catalyst in chemical reactions . .
Mode of Action
It is known that it has a strong amino alkaline and can react with acid to generate salt
Pharmacokinetics
It is known that the compound has good solubility , which could potentially impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(4-Bromobenzyl)propan-1-amine. For instance, its boiling point is about 190 to 200 degrees Celsius , suggesting that it is stable under normal environmental conditions but may degrade at high temperatures. Furthermore, it should be properly stored to avoid contact with harmful substances such as oxidants .
properties
IUPAC Name |
N-[(4-bromophenyl)methyl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWHQBWJJQFTPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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